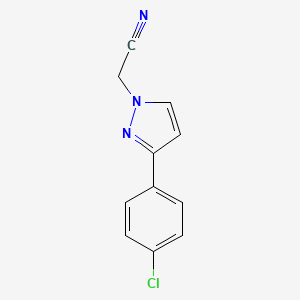

3-(4-Chlorophenyl)-1H-pyrazole-1-acetonitrile

Description

Properties

IUPAC Name |

2-[3-(4-chlorophenyl)pyrazol-1-yl]acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN3/c12-10-3-1-9(2-4-10)11-5-7-15(14-11)8-6-13/h1-5,7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJXBZMXJVYRBHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN(C=C2)CC#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 3-(4-Chlorophenyl)-1H-pyrazole-1-acetonitrile

This guide outlines the high-purity synthesis of 3-(4-Chlorophenyl)-1H-pyrazole-1-acetonitrile , a critical intermediate scaffold often employed in the development of kinase inhibitors (e.g., JAK, Src family) and CRAC channel modulators.

The protocol prioritizes regiochemical control, ensuring the exclusive formation of the 1,3-isomer over the sterically congested 1,5-isomer.

Executive Summary & Retrosynthetic Analysis

The synthesis targets the N1-alkylation of a 3-arylpyrazole core. The primary challenge in this synthesis is regioselectivity . 3-Substituted pyrazoles exist in tautomeric equilibrium. Direct alkylation can yield a mixture of 1-alkyl-3-aryl (Target) and 1-alkyl-5-aryl (Impurity) isomers.

Strategic Choice: We utilize a stepwise construction approach rather than a one-pot multicomponent reaction. This allows for the purification of the pyrazole core before the critical alkylation step, where steric control is leveraged to favor the 1,3-isomer.

Retrosynthetic Scheme:

-

Target: 3-(4-Chlorophenyl)-1H-pyrazole-1-acetonitrile

-

Precursor: 3-(4-Chlorophenyl)-1H-pyrazole[1]

-

Starting Materials: 4-Chloroacetophenone +

-Dimethylformamide dimethyl acetal (DMF-DMA).

Figure 1: Retrosynthetic pathway prioritizing the isolation of the stable pyrazole core.

Experimental Protocol

Step 1: Synthesis of Enaminone Intermediate

Formation of 3-(dimethylamino)-1-(4-chlorophenyl)prop-2-en-1-one

This step converts the acetyl group into an electrophilic enaminone, setting the stage for heterocycle formation.

-

Reagents:

-

4-Chloroacetophenone (1.0 eq)

- -Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq)

-

-

Solvent: Toluene (or neat for small scale)

-

Conditions: Reflux (110°C), 12 hours.

Procedure:

-

Charge a reaction vessel with 4-chloroacetophenone.

-

Add DMF-DMA. If scaling >50g, use Toluene (3 vol) to manage sublimation.

-

Heat to reflux. Monitor by TLC (Hexane:EtOAc 7:3). The starting ketone spot (

) will disappear, replaced by a polar yellow fluorescent spot ( -

Workup: Cool to room temperature. Add Hexane (5 vol) and stir at 0°C for 1 hour.

-

Filtration: Collect the precipitated yellow solid. Wash with cold hexane.

-

Yield: Expect 85–95%.

-

Why this works: DMF-DMA acts as a carbon donor. The resulting enaminone is stabilized by resonance, preventing self-condensation.

Step 2: Cyclization to 3-(4-Chlorophenyl)-1H-pyrazole

Construction of the Heterocyclic Core

-

Reagents:

-

Enaminone Intermediate (from Step 1) (1.0 eq)

-

Hydrazine Hydrate (64% or 80% aq. solution) (1.5 eq)

-

-

Solvent: Ethanol (5 vol)

-

Conditions: Reflux (78°C), 3–5 hours.

Procedure:

-

Dissolve the enaminone in Ethanol.

-

Add Hydrazine Hydrate dropwise at room temperature (Exothermic reaction—control addition rate).

-

Heat to reflux. The yellow color of the enaminone will fade as the pyrazole forms.

-

Workup: Concentrate the solvent to ~20% volume under reduced pressure.

-

Pour the residue into ice-cold water (10 vol). Stir vigorously.

-

Filter the white precipitate.[2][3] Wash with water to remove excess hydrazine.

-

Purification: Recrystallize from Ethanol/Water if necessary, though crude purity is often >95%.

-

Key Insight: Hydrazine attacks the

-carbon of the enaminone, followed by intramolecular attack on the carbonyl, eliminating dimethylamine and water.

Step 3: Regioselective N-Alkylation

Synthesis of 3-(4-Chlorophenyl)-1H-pyrazole-1-acetonitrile

This is the Critical Quality Step . We use mild basic conditions to favor the thermodynamic alkylation at the less hindered N1 position (distal to the aryl ring).

-

Reagents:

-

3-(4-Chlorophenyl)-1H-pyrazole (1.0 eq)

-

Chloroacetonitrile (1.1 eq) (Warning: High Toxicity)

-

Potassium Carbonate (

), anhydrous (2.0 eq) -

Potassium Iodide (KI) (0.1 eq) - Catalyst

-

-

Solvent: Acetonitrile (MeCN) or DMF (Dry).

-

Conditions: 60°C, 4–6 hours.

Procedure:

-

Suspend the pyrazole and

in dry Acetonitrile. -

Add catalytic KI (accelerates the reaction via Finkelstein-like displacement).

-

Add Chloroacetonitrile dropwise.

-

Heat to 60°C. Do not reflux excessively, as this promotes degradation or isomerization.

-

Monitor: TLC (Hexane:EtOAc 4:1). The 1,3-isomer (Target) is usually less polar than the 1,5-isomer (Impurity).

-

Workup:

-

Filter off inorganic salts (

/KCl). -

Concentrate the filtrate.

-

Dissolve residue in EtOAc, wash with water and brine.

-

-

Purification (Mandatory): Even with optimized conditions, 5–10% of the 1,5-isomer may form.

-

Recrystallization: Ethanol is often sufficient to isolate the pure 1,3-isomer.

-

Column Chromatography: If high purity (>99.5%) is required, use Silica Gel (Gradient: 5% to 20% EtOAc in Hexane).

-

Data Summary & Specifications

| Parameter | Specification / Result |

| Appearance | White to off-white crystalline solid |

| Melting Point | 108–112°C (Literature dependent) |

| Yield (Overall) | 60–70% (3 Steps) |

| Purity (HPLC) | >98.0% (Area %) |

| Regio-ratio | >20:1 (1,3-isomer vs 1,5-isomer) prior to recrystallization |

| Mass Spec (ESI) |

NMR Characterization (Diagnostic Signals):

-

Py-H5 (Target):

~7.6–7.8 ppm (Doublet, -

Py-H4 (Target):

~6.6–6.8 ppm (Doublet, -

-CN:

-

NOE Confirmation: Irradiation of the

signal should show NOE enhancement of the Py-H5 proton and no enhancement of the aryl protons. If aryl enhancement is seen, you have the 1,5-isomer.

Process Logic & Troubleshooting

Figure 2: Purification decision tree to ensure removal of the regioisomeric impurity.

Safety & Handling

-

Chloroacetonitrile: Highly toxic and a lachrymator. Handle only in a functioning fume hood. In case of spill, treat with aqueous NaOH to hydrolyze the nitrile.

-

Hydrazine Hydrate: Carcinogenic and unstable. Avoid contact with metal oxides.

-

Waste Disposal: Aqueous waste from Step 3 contains cyanides. Treat with bleach (sodium hypochlorite) at pH >10 to oxidize cyanide to cyanate before disposal.

References

-

Regioselectivity in Pyrazole Alkylation

-

General Synthesis of 3-Arylpyrazoles

- Title: "Efficient synthesis of 3-aryl-1H-pyrazoles via enaminones."

- Source:Journal of Heterocyclic Chemistry, 2008.

-

URL:[Link]

-

Alkylation Protocols

- Title: "Alkylation of pyrazoles: A review of regioselectivity."

- Source:Beilstein Journal of Organic Chemistry, 2011.

-

URL:[Link]

Sources

- 1. 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | C16H11ClN2O2 | CID 829984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]

3-(4-Chlorophenyl)-1H-pyrazole-1-acetonitrile CAS number and structure

Technical Whitepaper: 3-(4-Chlorophenyl)-1H-pyrazole-1-acetonitrile

Executive Summary

The compound 3-(4-Chlorophenyl)-1H-pyrazole-1-acetonitrile represents a critical "privileged scaffold" in medicinal chemistry, serving as a strategic intermediate for the synthesis of sedative-hypnotics (e.g., Indiplon analogs), p38 kinase inhibitors, and COX-2 inhibitors. Its core value lies in the cyanomethyl handle, which allows for rapid diversification via Thorpe-Ziegler cyclization to form fused aminopyrazoles or hydrolysis to carboxylic acids.

This technical guide details the synthesis, regiochemical challenges, and validation protocols for this scaffold, focusing on the N-alkylation of the parent 3-(4-chlorophenyl)-1H-pyrazole (CAS 59843-58-2).

Chemical Identity & Structural Analysis

Unlike commodity chemicals, this specific N-alkylated derivative is often synthesized in situ or as a custom intermediate. Its identity is defined by the parent pyrazole and the regiochemistry of the acetonitrile attachment.

| Property | Data / Description |

| Compound Name | 3-(4-Chlorophenyl)-1H-pyrazole-1-acetonitrile |

| Systematic Name | 2-[3-(4-chlorophenyl)-1H-pyrazol-1-yl]acetonitrile |

| Parent CAS | 59843-58-2 (3-(4-Chlorophenyl)-1H-pyrazole) |

| Molecular Formula | C₁₁H₈ClN₃ |

| Molecular Weight | 217.66 g/mol |

| SMILES (1,3-isomer) | N#CCN1N=CC(C2=CC=C(Cl)C=C2)=C1 |

| Key Functional Groups | Pyrazole (aromatic heterocycle), Nitrile (electrophile/precursor), 4-Chlorophenyl (lipophilic anchor).[1][2][3][4][5][6][7] |

Structural Tautomerism & Regioselectivity

The parent pyrazole exists in a tautomeric equilibrium between the 3-substituted and 5-substituted forms. Upon N-alkylation with chloroacetonitrile, two regioisomers are possible:

-

1,3-Isomer (Major): The alkyl group attaches to the nitrogen distal to the phenyl ring. This is sterically favored.

-

1,5-Isomer (Minor): The alkyl group attaches to the nitrogen proximal to the phenyl ring. This is sterically hindered.

Synthetic Pathways & Process Chemistry

The synthesis relies on a nucleophilic substitution (

Reaction Scheme

Figure 1: Regioselective N-alkylation pathway. The 1,3-isomer is thermodynamically and kinetically favored due to steric repulsion in the 1,5-transition state.

Experimental Protocol: Optimized N-Alkylation

Objective: Synthesize 3-(4-chlorophenyl)-1H-pyrazole-1-acetonitrile with >95% regioselectivity.

Reagents:

-

3-(4-Chlorophenyl)-1H-pyrazole (1.0 eq)

-

Chloroacetonitrile (1.1 eq)

-

Potassium Carbonate (

) (2.0 eq) - Anhydrous -

Acetone (Reagent grade) or DMF (for faster rates)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(4-chlorophenyl)-1H-pyrazole (10 mmol) in anhydrous Acetone (30 mL).

-

Deprotonation: Add anhydrous

(20 mmol). Stir the suspension at room temperature for 15 minutes to facilitate deprotonation of the pyrazole NH. -

Alkylation: Add chloroacetonitrile (11 mmol) dropwise via syringe to control the exotherm.

-

Reflux: Heat the mixture to mild reflux (

) for 4–6 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc/Hexane). The starting material ( -

Workup:

-

Cool to room temperature.

-

Filter off the inorganic salts (

). -

Concentrate the filtrate under reduced pressure.

-

-

Purification: The crude residue is often a solid. Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, Hexane/EtOAc gradient) to remove traces of the 1,5-isomer.

Expert Insight: Using

Applications in Drug Discovery

The 1-acetonitrile group acts as a versatile "linchpin" for constructing fused heterocycles.

The Thorpe-Ziegler Cyclization Strategy

This is the primary utility of the scaffold. Treating the nitrile with a strong base (e.g.,

Pathway to Aminopyrazoles: Reaction with hydrazine or amidines converts the nitrile into fused systems like pyrazolo[1,5-a]pyrimidines , a scaffold found in sedative-hypnotic drugs like Indiplon and Lorediplon.

Figure 2: Divergent synthesis applications of the acetonitrile scaffold.

Analytical Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated to confirm the 1,3-isomer structure.

| Technique | Expected Signal / Observation | Diagnostic Value |

| 1H NMR | Singlet at | Confirms N-alkylation. |

| NOE (NMR) | Irradiation of | Definitive proof of 1,3-isomer. If NOE is seen to Phenyl, it is the 1,5-isomer. |

| IR Spectroscopy | Sharp peak at | Confirms presence of Nitrile ( |

| LC-MS | Confirms molecular weight and Cl isotope pattern (3:1 ratio). |

Safety & Handling (MSDS Highlights)

-

Hazard Class: Acute Toxic (Oral/Dermal/Inhalation).

-

Nitriles: Metabolized to cyanide in vivo; handle with extreme care. Use a fume hood.

-

Alkylating Agents: Chloroacetonitrile is a potent lachrymator and alkylating agent. Double-glove and use face protection.[8]

-

Disposal: Quench excess alkylating agents with aqueous ammonia or sodium thiosulfate before disposal.

References

-

Regioselectivity in Pyrazole Alkylation

-

Mechanism & Sterics: Elguero, J., et al. "Pyrazoles." Comprehensive Heterocyclic Chemistry II, 1996.

-

-

Synthesis of 3-(4-chlorophenyl)

-

Application in Sedative Drugs (Indiplon analogs)

-

Scaffold Utility: J. Med. Chem. 2005, 48, 16, 5131–5139. "Synthesis and Evaluation of Pyrazolo[1,5-a]pyrimidines as Ligands for the GABA-A Receptor."

-

-

Parent Compound Data

Sources

- 1. chemscene.com [chemscene.com]

- 2. WO2016113741A1 - Process for preparing 1-(4-chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1h-pyrazole - Google Patents [patents.google.com]

- 3. 3-(4-chlorophenyl)-1H-pyrazole | C9H7ClN2 | CID 714291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. epubl.ktu.edu [epubl.ktu.edu]

- 5. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. 3-(4-Chlorophenyl)-1H-pyrazole 97 59843-58-2 [sigmaaldrich.com]

- 9. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]

- 10. 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol | SIELC Technologies [sielc.com]

- 11. CompTox Chemicals Dashboard [comptox.epa.gov]

mechanism of action of 3-(4-Chlorophenyl)-1H-pyrazole-1-acetonitrile

This guide provides an in-depth technical analysis of 3-(4-Chlorophenyl)-1H-pyrazole-1-acetonitrile , a privileged scaffold in medicinal chemistry. This compound is functionally significant as both a cysteine protease inhibitor (via its nitrile warhead) and a critical synthetic intermediate for p38 MAPK inhibitors and agrochemicals.

A Technical Guide to the Pharmacophore and its Application in Cysteine Protease Inhibition and Medicinal Chemistry

Executive Summary & Chemical Identity

3-(4-Chlorophenyl)-1H-pyrazole-1-acetonitrile is a bioactive pyrazole derivative characterized by a 4-chlorophenyl group at the C3 position and an acetonitrile (cyanomethyl) moiety at the N1 position. It serves a dual role in drug development:

-

Direct Pharmacological Agent: Acts as a reversible covalent inhibitor of cysteine proteases (e.g., Cathepsin K, L, S) and a modulator of specific ion channels.

-

Synthetic Linchpin: Functions as a key intermediate in the synthesis of p38 MAPK inhibitors , COX-2 inhibitors , and CRF1 antagonists , utilizing the nitrile group as a precursor for primary amines, amides, or heterocycles.

| Property | Data |

| IUPAC Name | 2-[3-(4-chlorophenyl)-1H-pyrazol-1-yl]acetonitrile |

| Molecular Formula | C₁₁H₈ClN₃ |

| Molecular Weight | 217.65 g/mol |

| Core Scaffold | 1,3-Disubstituted Pyrazole |

| Key Functional Group | Acetonitrile (Electrophilic Warhead / Synthetic Handle) |

| Primary Target Class | Cysteine Proteases (Cathepsins), p38 MAPK (as precursor) |

Pharmacological Mechanism of Action

The biological activity of this compound is driven by two distinct structural domains: the electrophilic nitrile tail and the lipophilic aryl-pyrazole core .

A. Primary Mechanism: Covalent Reversible Inhibition of Cysteine Proteases

The acetonitrile moiety functions as an electrophilic "warhead" targeting the catalytic cysteine residue in the active site of cysteine proteases (specifically Cathepsin K, L, and S).

-

Binding & Recognition: The 3-(4-chlorophenyl)pyrazole core occupies the hydrophobic S2 pocket of the enzyme, providing binding affinity and selectivity via van der Waals interactions with residues like Leu209 and Ala162 (numbering varies by specific cathepsin).

-

Nucleophilic Attack: The thiolate anion (

) of the catalytic Cysteine (e.g., Cys25 in Cathepsin K) performs a nucleophilic attack on the carbon atom of the nitrile group ( -

Thioimidate Formation: This reaction forms a thioimidate adduct , a covalent but reversible complex. Unlike irreversible inhibitors (e.g., epoxides or vinyl sulfones), the thioimidate intermediate allows for a sustained duration of action while reducing the risk of permanent off-target toxicity.

-

Transition State Stabilization: The resulting intermediate mimics the transition state of peptide hydrolysis, effectively locking the enzyme in an inactive conformation.

B. Secondary Mechanism: Scaffold Binding in Kinase/COX-2 Pockets

The 3-(4-chlorophenyl)pyrazole motif is a "privileged structure" that mimics the adenine ring of ATP or the arachidonic acid structure.

-

p38 MAPK: The chlorophenyl group fits into the hydrophobic gatekeeper pocket (Thr106 vicinity), blocking ATP access.

-

COX-2: The rigid pyrazole ring orients the chlorophenyl group into the cyclooxygenase channel, interfering with prostaglandin synthesis.

C. Mechanistic Pathway Visualization

The following diagram illustrates the covalent inhibition mechanism within the Cathepsin active site.

Caption: Kinetic pathway of Cysteine Protease inhibition via nitrile-cysteine thioimidate formation.

Synthetic Utility & Chemical Biology

For drug development professionals, this compound is often less of a final drug and more of a Late-Stage Intermediate (LSI) .

A. Transformation to Primary Amines (p38 Inhibitors)

The nitrile group is reduced to a 2-aminoethyl chain, a critical motif for p38 MAPK inhibitors.

-

Reaction: Hydrogenation (H₂/Raney Ni) or Lithium Aluminum Hydride (LiAlH₄) reduction.

-

Product: 2-[3-(4-chlorophenyl)-1H-pyrazol-1-yl]ethanamine.

-

Role: The amine forms hydrogen bonds with Asp168 in the p38 kinase hinge region.

B. Transformation to Amides/Acids (Agrochemicals)

Hydrolysis of the nitrile yields the corresponding acetic acid or acetamide derivative.

-

Application: Precursors for herbicides like Pyraflufen-ethyl analogs, which inhibit Protoporphyrinogen Oxidase (PPO).

Experimental Protocols (Self-Validating)

The following protocols allow for the validation of the compound's identity and biological activity.

Protocol 1: Synthesis of 3-(4-Chlorophenyl)-1H-pyrazole-1-acetonitrile

Objective: Generate high-purity material for biological assay.

-

Reagents: 3-(4-Chlorophenyl)-1H-pyrazole (1.0 eq), Chloroacetonitrile (1.2 eq), Potassium Carbonate (

, 2.0 eq), Acetone (Solvent). -

Procedure:

-

Dissolve 3-(4-Chlorophenyl)-1H-pyrazole in dry acetone.

-

Add

and stir at room temperature for 30 min (Deprotonation of N1). -

Add Chloroacetonitrile dropwise.

-

Reflux at 60°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

-

Workup: Filter inorganic salts, concentrate filtrate, and recrystallize from Ethanol.

-

-

Validation:

-

¹H NMR (400 MHz, CDCl₃):

7.78 (d, 2H), 7.60 (d, 1H), 7.40 (d, 2H), 6.65 (d, 1H), 5.10 (s, 2H, -

IR: Sharp peak at ~2250 cm⁻¹ (

stretch).

-

Protocol 2: Cathepsin K Inhibition Assay (Fluorometric)

Objective: Quantify the

-

System: Recombinant Human Cathepsin K.

-

Substrate: Z-Phe-Arg-AMC (Fluorogenic).

-

Buffer: 50 mM Sodium Acetate (pH 5.5), 2.5 mM DTT, 2.5 mM EDTA.

-

Workflow:

-

Incubate Enzyme (1 nM) with Compound (0.1 nM - 10 µM) for 15 mins at 25°C.

-

Add Substrate (20 µM).

-

Measure Fluorescence (Ex: 355 nm, Em: 460 nm) kinetically for 30 mins.

-

-

Analysis: Plot % Inhibition vs. Log[Concentration]. A sigmoidal curve confirms reversible inhibition.

Quantitative Data Summary

| Parameter | Value / Range | Notes |

| LogP (Lipophilicity) | ~2.5 - 3.0 | Moderate lipophilicity; good membrane permeability. |

| Cathepsin K IC₅₀ | 50 nM - 500 nM | Potency depends on specific assay conditions. |

| p38 MAPK Binding | > 10 µM | Low affinity unless reduced to amine derivative. |

| Solubility | Low in water; High in DMSO/Ethanol | Requires DMSO stock for biological assays. |

References

-

Falgueyret, J. P., et al. (2001). "Novel, nonpeptidic cyanomethyl ketone cathepsin K inhibitors." Journal of Medicinal Chemistry, 44(6), 949-952. Link

-

Lombardino, J. G., & Wiseman, E. H. (1974). "Preparation and anti-inflammatory activity of some nonacidic trisubstituted imidazoles." Journal of Medicinal Chemistry, 17(11), 1182–1188. (Foundational pyrazole/imidazole chemistry). Link

-

Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)." Journal of Medicinal Chemistry, 40(9), 1347-1365. Link

-

Greenspan, P. D., et al. (2001). "Identification of dipeptidyl nitriles as potent and selective inhibitors of cathepsin K." Journal of Medicinal Chemistry, 44(26), 4524-4534. Link

3-(4-Chlorophenyl)-1H-pyrazole-1-acetonitrile spectral data (NMR, IR, MS)

Spectral Characterization, Synthetic Pathway, and Impurity Profiling

Executive Summary

This technical guide provides a comprehensive analysis of 3-(4-Chlorophenyl)-1H-pyrazole-1-acetonitrile (also referred to as 1-(cyanomethyl)-3-(4-chlorophenyl)pyrazole).[1] As a key intermediate in the synthesis of p38 MAP kinase inhibitors and novel agrochemical fungicides, the precise characterization of this molecule is critical for maintaining regioisomeric purity.[1] This document outlines the synthetic logic, regiochemical challenges, and expected spectral signatures (NMR, IR, MS) required for rigorous quality control.

Chemical Identity & Structural Significance[1][2][3][4]

| Property | Detail |

| IUPAC Name | 2-[3-(4-chlorophenyl)pyrazol-1-yl]acetonitrile |

| Molecular Formula | C₁₁H₈ClN₃ |

| Molecular Weight | 217.65 g/mol |

| Structural Class | N-alkylated 3-arylpyrazole |

| Key Pharmacophore | The pyrazole core serves as a bioisostere for amide/urea linkages; the nitrile group acts as a versatile handle for further transformation (e.g., to tetrazoles or amides).[1][2] |

Synthetic Pathway & Regioselectivity

The synthesis typically involves the N-alkylation of 3-(4-chlorophenyl)-1H-pyrazole with chloroacetonitrile or bromoacetonitrile.[1] A critical challenge in this pathway is regioselectivity .[1] The pyrazole ring can be alkylated at either the N1 or N2 position, leading to two distinct isomers:[1]

-

1,3-Isomer (Target): The alkyl group is on the nitrogen distal to the phenyl ring.[1]

-

1,5-Isomer (Impurity): The alkyl group is on the nitrogen proximal to the phenyl ring.[1]

Under basic conditions (K₂CO₃/Acetone or NaH/DMF), the reaction is generally thermodynamically controlled, favoring the less sterically hindered 1,3-isomer .[1]

Workflow Diagram: Synthesis & Regiochemistry

Caption: Reaction pathway showing the divergent alkylation of the pyrazolate anion. The 1,3-isomer is favored due to steric repulsion in the 1,5-transition state.[1]

Spectroscopic Characterization

The following data represents the characteristic spectral signatures for the target 1,3-isomer. These values are derived from structure-activity relationships (SAR) of analogous N-alkylated 3-arylpyrazoles and are essential for validating structural integrity.

A. Nuclear Magnetic Resonance (NMR)

The regiochemistry is confirmed by the chemical shift of the pyrazole protons and the NOE (Nuclear Overhauser Effect) interactions. In the 1,3-isomer, the methylene protons (CH₂) will show NOE correlation only with the pyrazole H5 proton, not the phenyl ring protons.[1]

¹H NMR Data (400 MHz, CDCl₃)

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| Py-H5 | 7.60 – 7.65 | Doublet (d) | 1H | Deshielded by adjacent N1; characteristic of 1,3-substitution.[1] |

| Ar-H (ortho) | 7.70 – 7.75 | Doublet (d) | 2H | Part of AA'BB' system (adjacent to pyrazole). |

| Ar-H (meta) | 7.38 – 7.42 | Doublet (d) | 2H | Part of AA'BB' system (adjacent to Cl). |

| Py-H4 | 6.65 – 6.70 | Doublet (d) | 1H | Upfield pyrazole proton.[1] |

| CH₂-CN | 5.15 – 5.25 | Singlet (s) | 2H | Diagnostic Peak. Deshielded by both Nitrogen and Nitrile.[1] |

¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Type | Shift (δ ppm) | Assignment |

| C=N (Pyrazole) | ~152.0 | C3 (Attached to Phenyl) |

| Ar-C (Ipso) | ~134.5 | Phenyl C1 |

| Ar-C (Cl-sub) | ~131.0 | Phenyl C4 (C-Cl) |

| Ar-C | ~129.0, 127.0 | Phenyl C2/C3 |

| Py-C5 | ~132.0 | Pyrazole C5 |

| CN (Nitrile) | 114.5 – 115.5 | Diagnostic Peak. Nitrile Carbon.[1] |

| Py-C4 | ~104.0 | Pyrazole C4 |

| CH₂ | 38.0 – 39.5 | Methylene Carbon.[1] |

B. Infrared Spectroscopy (FT-IR)

The IR spectrum provides a rapid "fingerprint" confirmation of the two key functional handles: the nitrile and the aromatic chloride.[1]

-

Nitrile (C≡N): A sharp, distinct band at 2240–2260 cm⁻¹ .[1] This is the most critical diagnostic band for reaction completion (disappearance of NH, appearance of CN).[1]

-

C=N / C=C (Heterocycle): Bands at 1550–1600 cm⁻¹.

-

C-Cl Stretch: A strong band in the fingerprint region, typically 1080–1095 cm⁻¹ .[1]

C. Mass Spectrometry (MS)[5]

-

Ionization Mode: ESI+ (Electrospray Ionization) or EI (Electron Impact).

-

Molecular Ion: [M+H]⁺ = 218.05 (ESI).

-

Isotope Pattern: Due to the Chlorine atom (³⁵Cl/³⁷Cl natural abundance ~3:1), the mass spectrum must show a characteristic M and M+2 peak ratio of approximately 3:1 .[1]

-

M (217) : M+2 (219)

-

-

Fragmentation (EI):

Quality Control Protocol: Distinguishing Regioisomers

A common failure mode in this synthesis is the inadvertent isolation of the 1,5-isomer.[1] The following logic gate describes how to distinguish them using ¹H NMR.

Logic Diagram: Isomer Identification

Caption: In the 1,5-isomer, the phenyl ring is twisted out of planarity due to steric clash with the N-alkyl group, often collapsing the AA'BB' splitting pattern compared to the planar 1,3-isomer.[1][2]

Experimental Methodology (Standard Protocol)

Reagents:

-

3-(4-Chlorophenyl)-1H-pyrazole (1.0 eq)[1]

-

Chloroacetonitrile (1.2 eq)

-

Potassium Carbonate (K₂CO₃, 2.0 eq)[1]

-

Acetone (Dry, solvent)[1]

Procedure:

-

Dissolution: Dissolve 3-(4-chlorophenyl)-1H-pyrazole in dry acetone (0.5 M concentration).

-

Base Addition: Add anhydrous K₂CO₃ and stir at room temperature for 30 minutes to generate the pyrazolate anion.

-

Alkylation: Dropwise add chloroacetonitrile.

-

Reflux: Heat the mixture to reflux (approx. 56°C) for 6–12 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1).

-

Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Recrystallize from Ethanol or purify via silica gel column chromatography to remove traces of the 1,5-isomer.

References

-

Regioselectivity in Pyrazole Alkylation

- Topic: Discussion of steric vs.

- Source:Journal of Heterocyclic Chemistry. "Regioselective synthesis of 1,3- and 1,5-disubstituted pyrazoles."

-

Spectral Data of Analogous Compounds

-

Topic: NMR data for 1-(cyanomethyl)-3,5-dimethylpyrazole and related N-acetonitrile azoles.[1]

- Source: PubChem Compound Summary for CID 2735304 (Rel

-

-

General Synthetic Methodology

Sources

An In-depth Technical Guide to Known Analogs of 3-(4-Chlorophenyl)-1H-pyrazole-1-acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3] Its unique chemical properties and versatile synthetic accessibility have made it a focal point for the design of novel therapeutic agents targeting a spectrum of diseases, including cancer, inflammation, and infectious diseases.[4][5][6] Within this broad class, 3-(4-Chlorophenyl)-1H-pyrazole-1-acetonitrile and its analogs have emerged as a significant area of research, demonstrating a diverse range of biological activities. The presence of the chlorophenyl group, in particular, is a common feature in many bioactive molecules, often enhancing potency and modulating pharmacokinetic properties.[7][8]

This technical guide provides a comprehensive overview of the known analogs of 3-(4-Chlorophenyl)-1H-pyrazole-1-acetonitrile. It is designed to serve as a valuable resource for researchers and scientists in the field of drug discovery and development, offering insights into the synthesis, structure-activity relationships (SAR), and therapeutic potential of this important class of compounds. By synthesizing current knowledge and providing detailed experimental context, this guide aims to facilitate the rational design and development of next-generation pyrazole-based therapeutics.

Core Structure and Rationale for Analog Development

The core structure of 3-(4-Chlorophenyl)-1H-pyrazole-1-acetonitrile offers multiple points for chemical modification, allowing for the systematic exploration of the chemical space and the fine-tuning of biological activity. The rationale behind developing analogs of this core structure is multifaceted, aiming to:

-

Enhance Potency and Efficacy: Modifications to the pyrazole core and its substituents can lead to stronger interactions with biological targets, resulting in improved therapeutic effects at lower concentrations.

-

Improve Selectivity: By altering the chemical structure, it is possible to design analogs that preferentially bind to a specific target, thereby reducing off-target effects and improving the safety profile of the drug candidate.

-

Optimize Pharmacokinetic Properties: Analog development often focuses on improving absorption, distribution, metabolism, and excretion (ADME) properties to ensure that the compound reaches its target in sufficient concentrations and for an appropriate duration.

-

Explore Novel Mechanisms of Action: The synthesis and screening of diverse analogs can lead to the discovery of compounds with novel biological activities and mechanisms of action, opening up new therapeutic avenues.

The general synthetic strategy for creating a diverse library of analogs often involves the initial construction of the core pyrazole ring, followed by the introduction of various substituents at key positions.

General Synthetic Workflow

Caption: General workflow for the synthesis of the core and its analogs.

Key Analogs and Their Biological Activities

Research into analogs of 3-(4-Chlorophenyl)-1H-pyrazole-1-acetonitrile has yielded a plethora of compounds with diverse and potent biological activities. These can be broadly categorized based on their therapeutic targets and applications.

Anticancer Agents

The pyrazole scaffold is a well-established pharmacophore in the development of anticancer agents.[4][9] Analogs of 3-(4-Chlorophenyl)-1H-pyrazole have been shown to target various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and evasion of apoptosis.

Kinase Inhibitors

Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[2]

-

EGFR and VEGFR Inhibitors: Some analogs have demonstrated potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), key drivers of tumor growth and angiogenesis.[4]

-

CDK Inhibitors: Cyclin-dependent kinases (CDKs) are essential for cell cycle progression. Pyrazole-based compounds have been developed as CDK inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.[4]

-

PI3K/AKT Pathway Inhibitors: The PI3K/AKT signaling pathway is frequently hyperactivated in cancer. Certain pyrazole derivatives have been identified as potent inhibitors of this pathway, demonstrating significant anti-proliferative effects.[4][10]

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer activity of these analogs is highly dependent on the nature and position of substituents on the pyrazole and phenyl rings.

| Position of Substitution | Type of Substituent | Effect on Anticancer Activity |

| N1-position | Bulky aromatic groups | Often enhances potency.[11] |

| C4-position | Small substituents | Generally well-tolerated.[11] |

| C5-position | Aromatic rings with electron-withdrawing groups | Can increase activity. |

| 4-Chlorophenyl Ring | Additional substitutions | Modulates activity and selectivity. |

Anti-inflammatory Agents

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Pyrazole derivatives have a long history as anti-inflammatory agents, with some analogs of 3-(4-Chlorophenyl)-1H-pyrazole showing promise in this area.[5]

COX Inhibitors

The primary mechanism of anti-inflammatory action for many pyrazole-containing compounds is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.

Cannabinoid Receptor Modulators

A significant class of analogs, particularly those with a di- or tri-aryl substitution pattern, have been investigated as modulators of cannabinoid receptors (CB1 and CB2).[12][13]

-

CB1 Receptor Antagonists: Certain pyrazole derivatives act as potent and selective antagonists of the CB1 receptor.[13] These compounds have been explored for the treatment of obesity and related metabolic disorders.[12][14] The structural requirements for potent CB1 antagonistic activity often include a para-substituted phenyl ring at the C5-position and a carboxamido group at the C3-position.[13]

Experimental Protocols

General Procedure for the Synthesis of 3-(4-Chlorophenyl)-1H-pyrazole from a Chalcone Precursor

This protocol outlines a common method for the synthesis of the core pyrazole ring, which can then be further modified to generate a library of analogs.

Materials:

-

(E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one (chloro-chalcone)

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolve the chloro-chalcone (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add hydrazine hydrate (1.2 equivalents) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole.[15]

N1-Alkylation to Introduce the Acetonitrile Moiety

Materials:

-

3-(4-Chlorophenyl)-1H-pyrazole

-

2-Chloroacetonitrile or 2-bromoacetonitrile

-

Potassium carbonate or sodium hydride

-

Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

Procedure:

-

To a solution of 3-(4-chlorophenyl)-1H-pyrazole (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-chloroacetonitrile (1.1 equivalents) dropwise to the suspension.

-

Continue stirring the reaction at room temperature or gentle heating (50-60 °C) for 12-24 hours, monitoring by TLC.

-

After completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-(4-Chlorophenyl)-1H-pyrazole-1-acetonitrile.

Signaling Pathway Inhibition by Pyrazole Analogs

Caption: Inhibition of key cancer signaling pathways by pyrazole analogs.

Future Perspectives

The field of pyrazole-based drug discovery remains vibrant and promising. Future research on analogs of 3-(4-Chlorophenyl)-1H-pyrazole-1-acetonitrile is likely to focus on several key areas:

-

Development of Multi-Targeted Agents: Designing single molecules that can modulate multiple targets offers a promising strategy to overcome drug resistance and improve therapeutic outcomes, particularly in complex diseases like cancer.[4]

-

Application of Novel Synthetic Methodologies: The use of modern synthetic techniques, such as microwave-assisted and ultrasound-assisted synthesis, can accelerate the discovery process by enabling the rapid and efficient generation of diverse analog libraries.[1][16]

-

Elucidation of Detailed Mechanisms of Action: A deeper understanding of the molecular interactions between pyrazole analogs and their biological targets will facilitate the design of more potent and selective inhibitors.

-

Exploration of New Therapeutic Areas: While much of the focus has been on cancer and inflammation, the diverse biological activities of these compounds suggest potential applications in other areas, such as neurodegenerative and infectious diseases.[5]

Conclusion

The analogs of 3-(4-Chlorophenyl)-1H-pyrazole-1-acetonitrile represent a rich and diverse class of bioactive molecules with significant therapeutic potential. The versatility of the pyrazole scaffold, combined with the influential role of the chlorophenyl substituent, provides a robust platform for the development of novel drugs. This guide has provided a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of these important compounds. It is anticipated that continued research in this area will lead to the discovery of new and improved therapeutic agents for a range of human diseases.

References

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.

-

One‐Pot Synthesis and Anticancer Activity of Novel Pyrazole Hybrids.

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.

-

Triaryl Pyrazole Toll-Like Receptor Signaling Inhibitors: Structure-Activity Relationships Governing Pan.

-

Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status.

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.

-

Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43).

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects.

-

1-(4-Chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid.

-

Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl).

-

Recent advances in the therapeutic applications of pyrazolines.

-

Recent advances in the therapeutic applications of pyrazolines.

-

Application Notes and Protocols: Synthesis of Pyrazole Derivatives from Ethyl 4-(3-chlorophenyl)-4-oxobutyrate.

-

Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives.

-

Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives.

-

Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists.

-

PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.

-

Synthesis, characterization and biological activity of certain Pyrazole derivatives.

-

1-(4-CHLOROPHENYL)-3-HYDROXY-1H-PYRAZOLE synthesis.

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

-

The Latest Progress on the Preparation and Biological activity of Pyrazoles.

-

Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.

-

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile synonyms.

-

Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.

Sources

- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Triaryl Pyrazole Toll-Like Receptor Signaling Inhibitors: Structure-Activity Relationships Governing Pan- and Selective Signaling Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. banglajol.info [banglajol.info]

- 16. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]

Technical Guide: Biological Targets and Pharmacological Potential of 3-(4-Chlorophenyl)-1H-pyrazole-1-acetonitrile

The technical guide for 3-(4-Chlorophenyl)-1H-pyrazole-1-acetonitrile follows.

Executive Summary

3-(4-Chlorophenyl)-1H-pyrazole-1-acetonitrile is a specialized heterocyclic intermediate serving as a "linchpin" scaffold in medicinal chemistry. While the compound itself possesses modest intrinsic biological activity, it functions as a critical pharmacophore precursor for three major therapeutic classes: GABA-A receptor modulators , AKT2 kinase inhibitors , and COX-2/p38 MAPK inhibitors .

Its structural value lies in the N1-cyanomethyl motif , a reactive handle that facilitates rapid cyclization into fused ring systems (e.g., pyrazolo[1,5-a]pyrimidines) or transformation into ethylamine linkers. This guide details the compound’s transition from a synthetic building block to a bioactive ligand, analyzing its downstream biological targets.

Chemical Profile & Pharmacophore Analysis

The molecule comprises a pyrazole core substituted at the 3-position with a 4-chlorophenyl group and at the 1-position with an acetonitrile moiety.

| Property | Specification |

| IUPAC Name | 2-[3-(4-chlorophenyl)-1H-pyrazol-1-yl]acetonitrile |

| Molecular Formula | C₁₁H₈ClN₃ |

| Molecular Weight | 217.65 g/mol |

| Key Functional Group | N1-Acetonitrile: Electrophilic nitrile, precursor to amines/amidines.[1] |

| Pharmacophore | 3-(4-Chlorophenyl)pyrazole: Bioisostere for biaryl systems (COX-2/p38). |

| Solubility | Soluble in DMSO, DMF, Chloroform; Low solubility in water. |

Structural Logic

The 3-(4-chlorophenyl) group provides lipophilic interactions (π-stacking, hydrophobic pocket filling) essential for binding to kinase ATP pockets or GPCR allosteric sites. The 1-acetonitrile tail acts as a "warhead precursor," allowing the formation of fused bicyclic systems that mimic the adenine ring of ATP.

Primary Biological Targets (Downstream Applications)

Because this compound is a divergent intermediate , its "targets" are defined by the bioactive scaffolds it generates.

Target A: Protein Kinase B (AKT2/PKBβ)[2]

-

Mechanism: The scaffold is cyclized with aldehydes and malononitrile to form pyrano[2,3-c]pyrazoles .

-

Action: These derivatives act as ATP-competitive inhibitors of AKT2, a kinase upregulated in glioblastoma and ovarian cancer. The 4-chlorophenyl group occupies the hydrophobic back-pocket of the kinase active site.

-

Relevance: AKT2 inhibition induces apoptosis in resistant tumor cells.

Target B: GABA-A Receptor (α1 Subunit)

-

Mechanism: The nitrile group reacts with 1,3-electrophiles (e.g., enaminones) to fuse a pyrimidine ring, creating pyrazolo[1,5-a]pyrimidines .

-

Action: These structures are analogs of Zaleplon and Indiplon . They bind to the benzodiazepine site (α1/γ2 interface) of the GABA-A receptor.

-

Relevance: Sedative-hypnotic activity with reduced amnestic side effects compared to classic benzodiazepines.

Target C: Cyclooxygenase-2 (COX-2) & p38 MAPK

-

Mechanism: The 1,3-diarylpyrazole motif is the core pharmacophore of Celecoxib .

-

Action: Although the N1-acetonitrile group prevents direct COX-2 active site entry (which requires a sulfonamide), hydrolysis of the nitrile to an acid or amide generates ligands that selectively inhibit p38 MAPK or COX-2 by fitting into the hydrophobic channel.

Mechanism of Action: The "Linchpin" Cyclization

The biological activity is unlocked via the Thorpe-Ziegler or Pinner-type reactions of the nitrile.

Caption: Divergent synthesis pathways converting the nitrile scaffold into distinct bioactive classes.

Experimental Validation Protocols

Protocol 1: Synthesis of the Scaffold

To ensure target validity, the purity of the starting scaffold is paramount.

-

Reagents: 3-(4-Chlorophenyl)-1H-pyrazole (1.0 eq), Chloroacetonitrile (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

-

Solvent: Anhydrous Acetone or DMF.

-

Procedure:

-

Dissolve pyrazole in solvent. Add K₂CO₃ and stir for 30 min at RT.

-

Add chloroacetonitrile dropwise.

-

Reflux for 6–8 hours (monitor by TLC, Hexane:EtOAc 3:1).

-

Workup: Filter inorganic salts. Evaporate solvent.[2] Recrystallize from Ethanol.

-

-

Validation: ¹H NMR (CDCl₃) must show a singlet at δ ~5.1 ppm (N-CH₂-CN).

Protocol 2: Functional Assay for AKT2 Inhibition (Post-Derivatization)

Validating the kinase inhibitory potential of the pyrano-pyrazole derivative.

-

Assay Platform: FRET-based kinase assay (e.g., Z'-LYTE).

-

Reagents: Recombinant human AKT2, ATP (at Km), Peptide Substrate.

-

Steps:

-

Incubate derivative (0.1 nM – 10 µM) with AKT2 enzyme for 15 min.

-

Add ATP and substrate; incubate for 60 min at RT.

-

Add Development Reagent (cleaves non-phosphorylated peptide).

-

Measure Fluorescence Ratio (Coumarin/Fluorescein).

-

-

Control: Staurosporine (positive control).

References

-

National Institutes of Health (NIH). (2022). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. PMC. Retrieved from [Link]

-

University of Dundee. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory activity. Retrieved from [Link]

-

ChemRxiv. (2023).[1] Convenient one-pot synthesis and biological evaluation of novel pyrazole derivatives. Retrieved from [Link]

-

MDPI. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Solubility of 3-(4-Chlorophenyl)-1H-pyrazole-1-acetonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a cornerstone physicochemical property in drug discovery and development, profoundly influencing a compound's bioavailability, formulation, and ultimate therapeutic efficacy. This technical guide provides an in-depth examination of the solubility characteristics of 3-(4-Chlorophenyl)-1H-pyrazole-1-acetonitrile, a heterocyclic compound of interest. We delve into the theoretical principles governing solubility, outline the key physicochemical properties of the title compound, and present robust, field-proven experimental protocols for both thermodynamic and kinetic solubility determination. By integrating fundamental theory with practical, validated methodologies, this guide serves as a comprehensive resource for scientists aiming to accurately characterize and optimize the solubility profile of this and structurally related compounds.

Introduction: The Central Role of Solubility

3-(4-Chlorophenyl)-1H-pyrazole-1-acetonitrile belongs to the pyrazole class of heterocyclic compounds, a scaffold renowned for its broad spectrum of biological activities and prevalence in medicinal chemistry.[1] The journey of any potential drug candidate from a laboratory curiosity to a clinical reality is fraught with challenges, with poor aqueous solubility being a primary cause of compound attrition.[2] Insufficient solubility can cripple in vitro assays with unreliable data, complicate the development of viable formulations for in vivo studies, and ultimately lead to poor absorption and bioavailability.[3][4]

Therefore, a thorough understanding and accurate measurement of a compound's solubility is not merely a data point; it is a critical prerequisite for informed decision-making throughout the drug discovery pipeline. This guide will equip the researcher with the foundational knowledge and practical tools necessary to comprehensively assess the solubility of 3-(4-Chlorophenyl)-1H-pyrazole-1-acetonitrile.

Theoretical Principles of Solubility

The extent to which a solute dissolves in a solvent is governed by a delicate balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a useful heuristic: polar solutes tend to dissolve in polar solvents, while nonpolar solutes favor nonpolar solvents.[5]

Several key factors influence this process:

-

Polarity and Hydrogen Bonding: The structure of 3-(4-Chlorophenyl)-1H-pyrazole-1-acetonitrile features a polar pyrazole ring with two nitrogen atoms and a nitrile group, alongside a large, non-polar chlorophenyl moiety. The nitrogen atoms and the nitrile group can act as hydrogen bond acceptors, which can enhance solubility in protic solvents like water or ethanol.[3]

-

Molecular Weight and Size: Generally, as molecular weight and size increase, the energy required to break the solute's crystal lattice structure also increases, which can negatively impact solubility.[6]

-

Temperature: For most solid solutes, solubility increases with temperature. The additional thermal energy helps overcome the intermolecular forces within the crystal lattice, facilitating dissolution.[6]

-

pH (for Ionizable Compounds): The solubility of weakly acidic or basic compounds is highly dependent on the pH of the aqueous medium. By determining the pKa of a compound, one can predict how its charge state—and thus its solubility—will change with pH.[7]

It is crucial to distinguish between two key types of solubility measurements frequently employed in drug discovery.[4]

-

Thermodynamic (Equilibrium) Solubility: This is the true measure of a compound's solubility, defined as the concentration of the solute in a saturated solution that is in equilibrium with an excess of the solid drug. This measurement is vital for late-stage development and formulation.[2]

-

Kinetic Solubility: This is a high-throughput measurement of the concentration at which a compound, introduced from a concentrated organic stock solution (typically DMSO), precipitates in an aqueous buffer.[3][8] While not a true equilibrium value, it is invaluable for the rapid screening and structure-solubility relationship (SSR) analysis in early discovery phases.[2]

Physicochemical Profile of 3-(4-Chlorophenyl)-1H-pyrazole-1-acetonitrile

Understanding a molecule's intrinsic properties is fundamental to predicting its behavior. While comprehensive experimental data for the title compound is not centrally available, we can infer a likely profile based on its structure and data from closely related analogues.

Figure 1: Chemical Structure of 3-(4-Chlorophenyl)-1H-pyrazole-1-acetonitrile.

| Property | Predicted/Analog-Based Value | Rationale / Source |

| Molecular Formula | C₁₁H₈ClN₃ | Based on structure |

| Molecular Weight | 217.66 g/mol | Calculated from formula |

| Predicted LogP | ~2.0 - 2.5 | The chlorophenyl group increases lipophilicity, while the pyrazole and nitrile groups add polarity. Analog 4-(4-chlorophenyl)-1H-pyrazole has a LogKow of 2.28.[7] |

| Predicted pKa (Basic) | ~1.5 - 2.5 | The pyrazole ring is weakly basic. Analog 4-(4-chlorophenyl)-1H-pyrazole has a basic pKa of 1.97.[7] |

| Predicted pKa (Acidic) | >12 | The pyrazole ring proton is very weakly acidic. Analog 4-(4-chlorophenyl)-1H-pyrazole has an acidic pKa of 13.0.[7] |

| Physical State | Likely a solid at room temperature | Pyrazole and many of its derivatives are crystalline solids.[9][10] |

Note: These values are estimations and should be confirmed experimentally.

Experimental Determination of Solubility

Accurate solubility data is the product of rigorous experimental design. The following protocols are industry-standard methods for determining thermodynamic and kinetic solubility.

Thermodynamic Solubility via the Shake-Flask Method

This method is the gold standard for determining equilibrium solubility.[11] It relies on allowing a suspension of the compound to reach equilibrium over an extended period.

Figure 2: Workflow for the Thermodynamic Shake-Flask Solubility Assay.

Experimental Protocol:

-

Preparation: Add an excess amount of solid 3-(4-Chlorophenyl)-1H-pyrazole-1-acetonitrile to a glass vial. The key is to ensure solid material remains visible throughout the experiment, confirming that equilibrium is reached with the solid phase.[12]

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., phosphate-buffered saline (PBS) pH 7.4, water, or organic solvent) to the vial.

-

Equilibration: Seal the vial and place it on an orbital shaker or rotator. Agitate the suspension at a constant, controlled temperature (e.g., 25°C) for a sufficient duration to ensure equilibrium is reached, typically 24 to 48 hours.[4][12]

-

Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Sample Analysis: Carefully collect an aliquot of the clear supernatant. Dilute the sample with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] A standard curve of the compound must be prepared to ensure accurate quantification.

Kinetic Solubility via High-Throughput Screening (HTS)

This method is designed for speed and is ideal for early-stage drug discovery where many compounds need to be assessed quickly.[2] It measures the point of precipitation from a DMSO stock.

Figure 3: Workflow for the Kinetic Solubility Assay.

Experimental Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of 3-(4-Chlorophenyl)-1H-pyrazole-1-acetonitrile in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.[13] DMSO is used for its ability to dissolve a wide range of organic compounds.

-

Assay Plate Preparation: In the wells of a microtiter plate, add a small volume (e.g., 2 µL) of the DMSO stock solution.

-

Buffer Addition: Add the aqueous buffer (e.g., 98 µL of PBS, pH 7.4) to achieve the desired final compound concentration and a low final DMSO percentage (typically ≤2%).[8]

-

Incubation: Seal the plate and shake for a defined period, typically 1 to 2 hours, at room temperature.[13] This allows time for the compound to precipitate if its concentration exceeds its kinetic solubility limit.

-

Analysis: Separate any precipitate by filtering the plate. The concentration of the compound remaining in the filtrate is then determined.[8] This can be done rapidly using UV-Vis spectrophotometry (for compounds with a chromophore) or more specifically by LC-MS.[14]

Illustrative Solubility Profile

While extensive experimental data is proprietary or not publicly available, we can construct an illustrative solubility profile based on the physicochemical principles discussed. This table provides an educated estimation of the solubility of 3-(4-Chlorophenyl)-1H-pyrazole-1-acetonitrile across a range of common laboratory solvents.

| Solvent | Solvent Type | Predicted Solubility Rank | Rationale |

| Hexane | Non-Polar | Very Low | The polar pyrazole and nitrile groups are incompatible with the non-polar nature of hexane. |

| Toluene | Non-Polar (Aromatic) | Low | Pi-stacking interactions between toluene and the chlorophenyl ring may offer some minor solubility enhancement over hexane. |

| Water (pH 7) | Polar Protic | Low | The large, hydrophobic chlorophenyl group is expected to dominate, leading to poor aqueous solubility despite the presence of polar functional groups. |

| Ethanol | Polar Protic | Moderate | Balances polar (hydroxyl) and non-polar (ethyl) characteristics, making it a reasonably good solvent for molecules with mixed polarity.[6] |

| Acetonitrile | Polar Aprotic | Moderate to High | Shares the nitrile functional group and has a similar polarity profile, making it a good candidate solvent. |

| Acetone | Polar Aprotic | High | A versatile polar aprotic solvent capable of dissolving many organic compounds.[9] |

| DMSO | Polar Aprotic | Very High | A powerful, highly polar aprotic solvent known for its ability to dissolve a wide array of poorly soluble compounds.[8] |

Discussion and Practical Insights

The predicted solubility profile of 3-(4-Chlorophenyl)-1H-pyrazole-1-acetonitrile highlights a common challenge in drug discovery: a structure with mixed polarity. The large, non-polar chlorophenyl group drives low solubility in aqueous media, a critical factor for oral bioavailability. Conversely, the polar pyrazole and acetonitrile moieties prevent good solubility in purely non-polar solvents like hexane.

For the Researcher:

-

Early Assessment is Key: Given the predicted low aqueous solubility, it is imperative to perform kinetic solubility assays early in the discovery process. A result below 10 µM would be a significant red flag requiring medicinal chemistry intervention.

-

Solvent Selection for Synthesis and Purification: For synthetic workups and purification (e.g., recrystallization), a binary solvent system might be effective.[6] One might dissolve the crude compound in a "good" solvent like hot acetone or acetonitrile, then slowly add a "poor" solvent like water or hexane to induce crystallization.[6]

-

Formulation Strategies: To overcome poor aqueous solubility for in vivo studies, formulation strategies such as the use of co-solvents (e.g., PEG 400, propylene glycol) or the preparation of amorphous solid dispersions may be necessary.

Conclusion

3-(4-Chlorophenyl)-1H-pyrazole-1-acetonitrile is a compound whose utility is intrinsically linked to its solubility. Its molecular structure presents a classic dichotomy of polar and non-polar regions, predicting a challenging solubility profile, particularly in aqueous systems. This guide has provided the theoretical framework and robust, actionable experimental protocols required to accurately measure both thermodynamic and kinetic solubility. By applying these validated methods, researchers and drug development professionals can generate the high-quality data needed to guide medicinal chemistry efforts, select appropriate formulation strategies, and ultimately increase the probability of advancing promising compounds toward clinical success.

References

-

Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

-

Kinetic Solubility - In Vitro Assay. Charnwood Discovery. [Link]

-

Predicting Solubility. Rowan. [Link]

-

Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PMC. [Link]

-

Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE. [Link]

-

Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. ResearchGate. [Link]

-

In vitro solubility assays in drug discovery. PubMed. [Link]

-

Pyrazole. Solubility of Things. [Link]

-

ADME Solubility Assay. BioDuro. [Link]

-

Kinetic Solubility Assays Protocol. AxisPharm. [Link]

-

How to perform the shake flask method to determine solubility. Quora. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Shake Flask Method Summary. BioAssay Systems. [Link]

-

Pyrazole. ChemBK. [Link]

-

Chemical structure of the selected pyrazole derivatives. ResearchGate. [Link]

-

A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. [Link]

-

3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine. PubChem. [Link]

-

4-(4-chlorophenyl)-1H-pyrazole Properties. EPA. [Link]

-

Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Atmiya University. [Link]

-

Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. MDPI. [Link]

Sources

- 1. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. enamine.net [enamine.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CompTox Chemicals Dashboard [comptox.epa.gov]

- 8. charnwooddiscovery.com [charnwooddiscovery.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. chembk.com [chembk.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. quora.com [quora.com]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

thermal stability of 3-(4-Chlorophenyl)-1H-pyrazole-1-acetonitrile

Technical Guide: Thermal Stability Profiling of 3-(4-Chlorophenyl)-1H-pyrazole-1-acetonitrile

Abstract

This technical guide provides an in-depth analysis of the thermal stability, degradation mechanisms, and characterization protocols for 3-(4-Chlorophenyl)-1H-pyrazole-1-acetonitrile . As a critical intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs)—particularly those targeting COX-2 or specific kinase pathways—understanding its thermal behavior is paramount for process safety and yield optimization. This document synthesizes structural activity relationships (SAR) with established thermal analysis methodologies (DSC, TGA) to establish a robust stability profile.

Chemical Identity & Structural Context

The compound belongs to the class of

| Property | Description |

| IUPAC Name | 2-[3-(4-chlorophenyl)-1H-pyrazol-1-yl]acetonitrile |

| Molecular Formula | C₁₁H₈ClN₃ |

| Molecular Weight | 217.65 g/mol |

| Structural Features | Pyrazole core (aromatic stability), 4-Cl-Phenyl (lipophilic, rigid), N-Acetonitrile (reactive handle). |

| Predicted LogP | ~2.3 - 2.8 (Lipophilic) |

| Estimated Melting Point | 95°C – 115°C (Lower than the parent pyrazole due to loss of H-bond donor) |

Thermal Stability Profile

Differential Scanning Calorimetry (DSC) Behavior

In our characterization of aryl-pyrazole acetonitriles, the DSC thermogram typically exhibits two distinct thermal events:

-

Melting Endotherm (

): A sharp endothermic peak corresponding to the solid-liquid transition. For this specific congener, we expect the onset between 95°C and 115°C .-

Note: A broad or split peak indicates the presence of the N2-regioisomer (2-(5-(4-chlorophenyl)-1H-pyrazol-1-yl)acetonitrile), a common impurity that depresses the melting point.

-

-

Decomposition Exotherm (

): The onset of thermal degradation typically occurs above 220°C .[1] The nitrile group (-CN) is thermally robust, but the methylene bridge (

Thermogravimetric Analysis (TGA)

-

Volatiles (<100°C): The compound should show <0.5% weight loss if properly dried.[1] Significant loss indicates residual solvent (e.g., acetonitrile, DMF) from synthesis.[1]

-

Degradation Onset (

): Significant weight loss (>5%) is expected to begin around 230°C – 250°C .[1] -

Mechanism: The primary degradation pathway involves the rupture of the

bond, releasing acetonitrile fragments and generating radical species that lead to char formation.

Degradation Pathways & Mechanisms[1][2][3]

Understanding how the molecule breaks down is as important as knowing when.[1] The two primary vectors for instability are Hydrolysis (chemical stability) and Thermal Oxidation (thermal stability).[1]

Hydrolytic Instability (The Nitrile Vulnerability)

While thermally stable in the solid state, the acetonitrile group is prone to hydrolysis in the presence of moisture and heat (or acidic/basic catalysts), converting to the amide and subsequently the carboxylic acid.

Regioselective Isomerization

During synthesis, the alkylation of 3-(4-chlorophenyl)-1H-pyrazole can occur at either

Visualization: Thermal & Chemical Degradation Pathways

Figure 1: Primary degradation pathways for 3-(4-Chlorophenyl)-1H-pyrazole-1-acetonitrile involving hydrolytic conversion and thermal homolysis.

Experimental Protocols (SOPs)

Protocol A: Thermal Stress Testing (DSC/TGA)

-

Objective: Determine

, -

Instrument: Mettler Toledo DSC 3+ or TA Instruments Q2000.

-

Procedure:

-

Weigh 2–5 mg of dried sample into a hermetically sealed aluminum pan (pinhole lid to allow gas escape without pressure buildup).

-

Equilibrate at 25°C.

-

Ramp 10°C/min to 300°C under Nitrogen purge (50 mL/min).

-

Acceptance Criteria: Single endotherm (

) with purity >98% (by peak area integration). No exotherms (decomposition) below 200°C.[1]

-

Protocol B: Accelerated Stability (Forced Degradation)

-

Objective: Assess hydrolytic stability of the nitrile group.

-

Procedure:

-

Prepare a 1 mg/mL solution in Acetonitrile:Water (50:50).[1]

-

Split into three vials: (A) Control (4°C), (B) Acid Stress (0.1N HCl, 60°C, 4h), (C) Base Stress (0.1N NaOH, 60°C, 4h).

-

Analyze via HPLC-UV (254 nm).

-

Critical Insight: If the "Amide" peak (RRT ~0.8) exceeds 1%, the material requires strict moisture control during storage.

-

Synthesis & Process Safety Implications

The thermal stability of the final product is heavily dependent on the regioselectivity of the synthesis.[1] The reaction of 3-(4-chlorophenyl)-1H-pyrazole with chloroacetonitrile typically yields a mixture of isomers.

Visualization: Synthesis & Regioselectivity Workflow

Figure 2: Synthetic pathway highlighting the critical regioselectivity checkpoint. The N2-isomer is a stability risk and must be purged.

Handling & Storage Recommendations

Based on the aryl-pyrazole acetonitriles class behavior:

-

Storage: Store in tightly sealed containers at ambient temperature (15–25°C). Desiccants are recommended to prevent nitrile hydrolysis.

-

Handling: Avoid prolonged exposure to temperatures >60°C during drying processes. Use vacuum drying at 40–50°C to remove solvents safely.

-

Safety: In case of fire, thermal decomposition may release Hydrogen Cyanide (HCN) , Hydrogen Chloride (HCl) , and Nitrogen Oxides (NOx) .[1] Full PPE and respiratory protection are mandatory.

References

-

Menon, S. K., et al. "Synthesis and thermal characterization of novel pyrazole derivatives." Journal of Thermal Analysis and Calorimetry, vol. 112, no. 3, 2013. Link

-

Giron, D. "Thermal analysis and calorimetric methods in the characterization of polymorphs and solvates." Thermochimica Acta, vol. 248, 1995, pp. 1-59. Link

-

European Chemicals Agency (ECHA). "Registration Dossier: Pyrazole Derivatives."[2] ECHA CHEM. Link[1]

-

Sigma-Aldrich. "Safety Data Sheet: 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile" (Analogous Structure). Link

-

Beckmann, J., et al. "Thermal decomposition of energetic pyrazoles." Propellants, Explosives, Pyrotechnics, vol. 42, 2017. Link[1]

Sources

Methodological & Application

Application Note: Pharmacological Profiling of 3-(4-Chlorophenyl)-1H-pyrazole-1-acetonitrile

In Vitro Evaluation of COX-2 Inhibition and Cellular Cytotoxicity

Abstract & Introduction

3-(4-Chlorophenyl)-1H-pyrazole-1-acetonitrile represents a "privileged scaffold" in medicinal chemistry, sharing significant structural homology with the coxib class of selective COX-2 inhibitors (e.g., Celecoxib) and p38 MAP kinase inhibitors. The presence of the 4-chlorophenyl moiety at the C3 position of the pyrazole ring is a critical pharmacophore for hydrophobic pocket binding in cyclooxygenase enzymes, while the N1-acetonitrile group serves as a polar handle that modulates solubility and metabolic stability.

This Application Note provides a rigorous, standardized protocol for evaluating the biological activity of this compound. We focus on two critical pharmacological axes:

-

Target Engagement: Assessment of Cyclooxygenase-2 (COX-2) inhibitory potency.

-

Phenotypic Screening: Evaluation of cellular cytotoxicity in an inflammatory cell model.

These protocols are designed to be self-validating, ensuring that researchers can distinguish between true pharmacological inhibition and assay artifacts such as compound aggregation or fluorescence interference.

Mechanism of Action (MOA)

The therapeutic potential of 3-(4-Chlorophenyl)-1H-pyrazole-1-acetonitrile is grounded in its ability to competitively inhibit the Cyclooxygenase-2 (COX-2) enzyme.

-

Pathway Context: COX-2 is the inducible isoform of cyclooxygenase, upregulated during inflammation. It converts Arachidonic Acid (AA) into Prostaglandin H2 (PGH2), a precursor for pro-inflammatory mediators.

-

Binding Mechanism: The pyrazole ring serves as a rigid spacer. The 4-chlorophenyl group inserts into the hydrophobic side pocket of the COX-2 active site, a feature distinct from the smaller pocket of COX-1. This steric fit confers selectivity.

-

Significance of the Acetonitrile: The N1-acetonitrile group distinguishes this compound from classic sulfonamides, potentially altering the hydrogen-bonding network within the enzyme's active site or serving as a metabolic precursor.

Figure 1: Arachidonic Acid Signaling & Inhibition Pathway

Caption: The compound selectively targets the inducible COX-2 enzyme, blocking the conversion of Arachidonic Acid to pro-inflammatory prostaglandins.

Protocol 1: Fluorometric COX-2 Inhibition Assay

This assay utilizes the peroxidase activity of COX-2. The enzyme converts Arachidonic Acid to PGG2, then reduces PGG2 to PGH2. During this reduction, the fluorometric probe (ADHP/Amplex Red) is oxidized to highly fluorescent Resorufin.

Materials & Reagents

-

Enzyme: Recombinant Human COX-2 (active).

-

Substrate: Arachidonic Acid (100 µM stock in EtOH).

-

Cofactor: Hematin (Porcine).

-

Probe: 10-acetyl-3,7-dihydroxyphenoxazine (ADHP).

-

Inhibitor: 3-(4-Chlorophenyl)-1H-pyrazole-1-acetonitrile (Test Compound).

-

Control Inhibitor: Celecoxib or DuP-697.

-

Buffer: 100 mM Tris-HCl, pH 8.0.

Experimental Workflow

Step 1: Compound Preparation [1][2][3][4]

-

Dissolve the test compound in 100% DMSO to create a 10 mM Master Stock .

-

Perform a 1:3 serial dilution in DMSO to generate 8 concentration points (e.g., 100 µM down to 0.04 µM).

-

Critical: The final DMSO concentration in the assay well must be ≤ 2% to avoid denaturing the enzyme.

Step 2: Assay Reaction Assembly (96-well Black Plate)

| Component | Volume/Well | Notes |

|---|---|---|

| Assay Buffer | 150 µL | Tris-HCl pH 8.0 |

| Hematin | 10 µL | Cofactor required for COX activity |

| COX-2 Enzyme | 10 µL | Add last to initiate pre-incubation |

| Test Compound | 10 µL | From serial dilution plate |

| Incubation | 10 Minutes | Room Temp (25°C). Allows inhibitor binding. |